![molecular formula C12H13Cl2NO2 B14869115 2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is a synthetic organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and tetrahydrofuran-2-carbaldehyde.
Formation of the Iminomethyl Intermediate: The aldehyde group of tetrahydrofuran-2-carbaldehyde reacts with the amine group of an appropriate precursor to form an imine intermediate.
Final Coupling Reaction: The imine intermediate is then coupled with 2,4-dichlorophenol under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical formulations.
作用机制
The mechanism of action of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of the compound.
Tetrahydrofuran-2-carbaldehyde: Another precursor used in the synthesis.
Other Phenols: Compounds with similar structures and functional groups.
Uniqueness
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is unique due to its specific combination of functional groups and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(oxolan-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-6,10,16H,1-3,7H2 |
InChI 键 |
QYYKYMRQDABKAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B14869032.png)

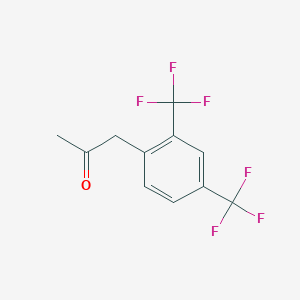
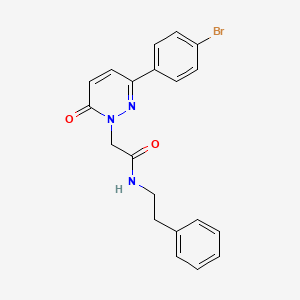
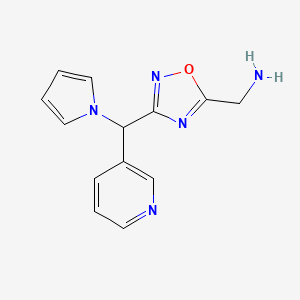
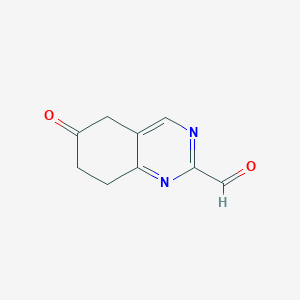
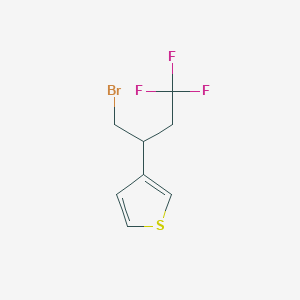
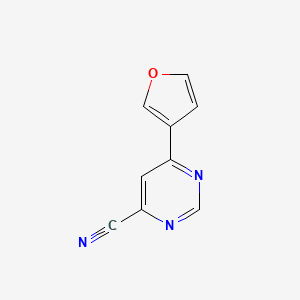
![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
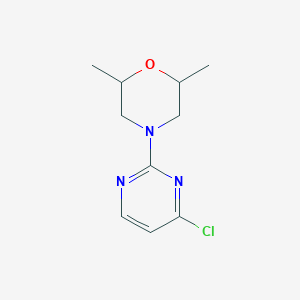
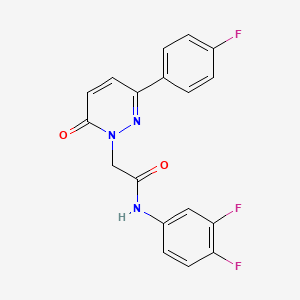
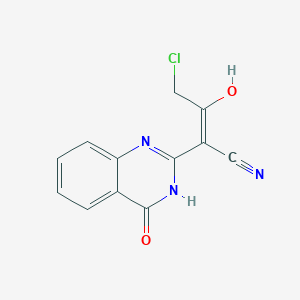
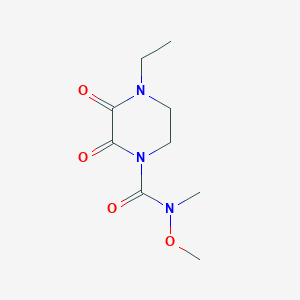
![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
